![molecular formula C16H21FN4S B4716507 N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea
Overview
Description
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea, also known as DPTU, is a compound that has been widely studied for its potential applications in scientific research. DPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In particular, N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in regulating cell growth and differentiation. N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea has also been shown to inhibit the activity of certain kinases, which are involved in regulating cell signaling pathways.
Biochemical and Physiological Effects:
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antitumor effects. In addition, N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea has been shown to have antioxidant properties, potentially making it a promising candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation of using N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea. One area of focus could be on further elucidating the mechanism of action of N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea, which could help to identify new therapeutic targets for the treatment of various diseases. Another area of focus could be on developing new formulations of N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea that have improved solubility and bioavailability, which could make it a more effective therapeutic agent. Additionally, further studies could be conducted to explore the potential applications of N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea in other areas of scientific research, such as cardiovascular disease and metabolic disorders.
Scientific Research Applications
N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In cancer research, N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea has been shown to have antitumor effects, potentially making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-3-(4-fluorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4S/c1-16(2,3)14(11-21-10-4-9-18-21)20-15(22)19-13-7-5-12(17)6-8-13/h4-10,14H,11H2,1-3H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVLNZSNFDGKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)NC(=S)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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